molecular formula C15H30O2Si B13442709 (4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanone

(4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanone

Cat. No.: B13442709
M. Wt: 270.48 g/mol
InChI Key: SMPNKQUAZSCQBI-VXGBXAGGSA-N
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Description

(4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanone is a complex organic compound with a unique structure that includes a cyclohexanone ring substituted with a tert-butyldimethylsilyl (TBDMS) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanone typically involves the protection of a hydroxyl group using a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction proceeds as follows:

  • Dissolve the starting material in dichloromethane.
  • Add imidazole or triethylamine to the solution.
  • Slowly add TBDMS-Cl to the reaction mixture while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • Purify the product using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or Jones reagent to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.

    Substitution: The TBDMS group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like sodium azide (NaN3) in DMF at elevated temperatures.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the TBDMS group.

Scientific Research Applications

(4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanone has several applications in scientific research:

    Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.

    Biology: Serves as an intermediate in the synthesis of biologically active molecules.

    Medicine: Potential use in the development of pharmaceuticals due to its ability to modify the activity of drug molecules.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanone primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in further reactions. This protection is crucial in multi-step synthesis processes where selective reactivity is required.

Comparison with Similar Compounds

Similar Compounds

    (4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanol: Similar structure but with an alcohol group instead of a ketone.

    (4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexane: Lacks the carbonyl group, making it less reactive in certain reactions.

Uniqueness

The presence of the TBDMS group in (4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanone provides unique stability and reactivity characteristics. This makes it particularly useful as a protecting group in complex organic syntheses, where selective protection and deprotection of functional groups are essential.

Properties

Molecular Formula

C15H30O2Si

Molecular Weight

270.48 g/mol

IUPAC Name

(4R,6R)-4-[tert-butyl(dimethyl)silyl]oxy-2,2,6-trimethylcyclohexan-1-one

InChI

InChI=1S/C15H30O2Si/c1-11-9-12(10-15(5,6)13(11)16)17-18(7,8)14(2,3)4/h11-12H,9-10H2,1-8H3/t11-,12-/m1/s1

InChI Key

SMPNKQUAZSCQBI-VXGBXAGGSA-N

Isomeric SMILES

C[C@@H]1C[C@H](CC(C1=O)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC1CC(CC(C1=O)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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